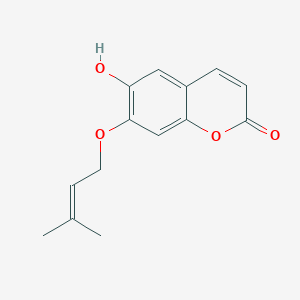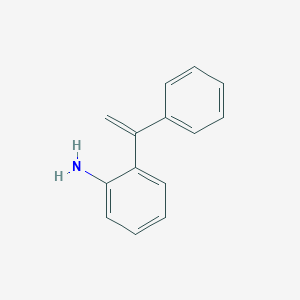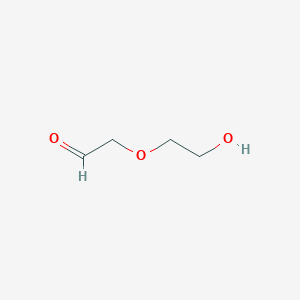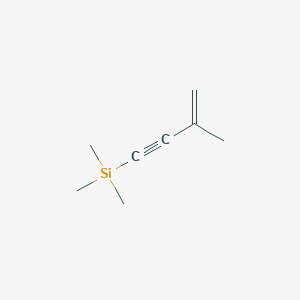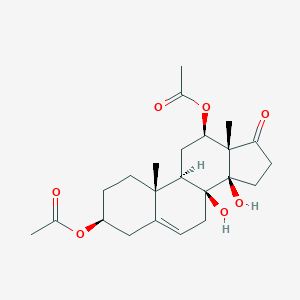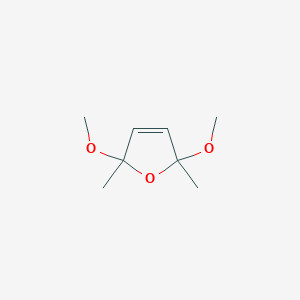
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, also known as HMC or homocryptotanshinone, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is a key mediator of inflammation and cancer. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the activation of NF-κB in cancer cells, leading to decreased tumor growth and increased apoptosis.
Biochemische Und Physiologische Effekte
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have antimicrobial and antiviral effects. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the growth of a variety of bacteria and viruses, including Staphylococcus aureus and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its potent biological activity. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of therapeutic properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. One area of interest is in the development of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, which could improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and its potential therapeutic applications in a variety of diseases.
Conclusion
In conclusion, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, or 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. While there are some limitations to using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments, there are several future directions for research on this promising compound.
Synthesemethoden
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized through a multi-step process involving the extraction of Salvia miltiorrhiza root, isolation of the active compound, and chemical modification. The most common method involves the use of organic solvents such as ethanol or methanol to extract the active compound from the root. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or flash chromatography. Finally, chemical modifications are made to the purified compound to produce 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. One of the most promising applications of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is in the treatment of cancer. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has potent anticancer effects on a variety of cancer cell lines, including breast, lung, and liver cancer cells. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
In addition to its anticancer effects, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These properties make 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
19275-68-4 |
|---|---|
Produktname |
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one |
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)16-15(18)14(17)12-4-2-3-5-13(12)19-16/h2-9,18H,1H3 |
InChI-Schlüssel |
QAHZLNKOVIYDGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Andere CAS-Nummern |
19275-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



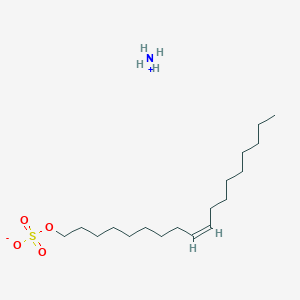
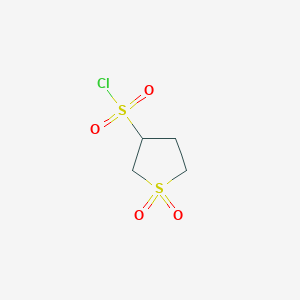
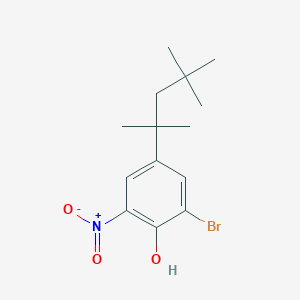
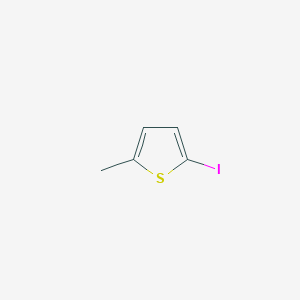
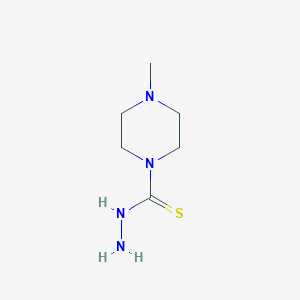
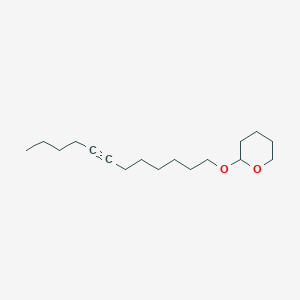
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
